molecular formula C7H5F3N2O2 B8053804 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

Cat. No.: B8053804
M. Wt: 206.12 g/mol
InChI Key: SWXWJZQUQSXUMN-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-3-(trifluoromethyl)pyridine (CAS 175277-21-1) is a high-value pyridine derivative designed for research and development applications. This compound serves as a versatile synthetic intermediate, particularly in the discovery of novel active ingredients for the agrochemical and pharmaceutical industries . Its molecular structure incorporates two powerful electron-withdrawing groups—a nitro group and a trifluoromethyl group—on the pyridine ring, which significantly influences its reactivity and physical properties, making it a valuable building block for further functionalization . The trifluoromethylpyridine (TFMP) motif is a key structural component in more than 20 commercial agrochemicals and several approved pharmaceuticals . The presence of the trifluoromethyl group is known to enhance biological activity by affecting properties such as metabolic stability, lipophilicity, and biomolecular affinity . The nitro group at the 5-position offers a reactive handle for nucleophilic substitution reactions, allowing researchers to efficiently introduce sulfur nucleophiles and other functional groups to create diverse chemical libraries . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-5-nitro-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-4-6(7(8,9)10)2-5(3-11-4)12(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXWJZQUQSXUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Dimethyl 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)malonate (Compound 2)

The process begins with the reaction of 2-chloro-3-trifluoromethyl-5-nitropyridine (Compound 1) with diethyl malonate in the presence of sodium hydride. This step involves nucleophilic aromatic substitution, where the malonate anion displaces the chlorine atom at the 2-position of the pyridine ring. Key parameters include:

  • Molar ratio : 1:1.41:2 (Compound 1 : diethyl malonate : sodium hydride)

  • Solvent : Tetrahydrofuran (THF) at 0°C, transitioning to room temperature

  • Reaction time : 24 hours

This step yields Compound 2 with a reported yield of 140% in Example 1, attributed to incomplete purification or residual solvent.

Hydrolysis to 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine (Compound 3)

The hydrolysis of Compound 2 to the target molecule is achieved using hydrochloric acid. This step involves decarboxylation of the malonate ester to form the methyl group at the 2-position.

Optimized Conditions :

  • Acid concentration : 6N HCl

  • Temperature : 100°C

  • Reaction time : 24 hours

  • Yield : 76.6%

Comparative Data :

HCl ConcentrationTemperature (°C)Reaction Time (h)Yield (%)
2N802430
2N1002445
8N1002458

Higher acid concentrations and temperatures favor complete decarboxylation, though excessive HCl (8N) may promote side reactions, reducing yield.

Mechanistic Insights

The hydrolysis mechanism proceeds via protonation of the malonate ester carbonyl groups, followed by nucleophilic attack by water. Decarboxylation releases carbon dioxide, forming the methyl group. The trifluoromethyl and nitro groups remain stable under these conditions due to their electron-withdrawing nature, which deactivates the ring toward further electrophilic substitution.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of Compound 3 is confirmed by 1H^1H NMR (600 MHz, CDCl3_3):

  • δ 8.72 (s, 1H, H-6)

  • δ 8.04 (s, 1H, H-4)

  • δ 2.69 (s, 3H, CH3_3)

The absence of peaks corresponding to the malonate ester confirms complete hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Reduction: The major product formed is 2-Methyl-5-amino-3-(trifluoromethyl)pyridine.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.

Scientific Research Applications

Synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

The synthesis of this compound involves several chemical reactions. A notable method includes the reaction of diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine under alkaline conditions, followed by acidic treatment to yield the target compound. The overall yield from these reactions can reach approximately 76.6% under optimized conditions .

Synthetic Route Overview

StepReaction ConditionsYield (%)
Step 1Diethyl malonate + 2-chloro-3-trifluoromethyl-5-nitropyridine140% (compound intermediate)
Step 2Acidic reflux to yield this compound76.6%

Pharmaceutical Applications

The compound has shown potential as an intermediate in the synthesis of drugs targeting various medical conditions. Its derivatives are particularly important in the development of pharmaceuticals aimed at treating pain and respiratory diseases by inhibiting transient receptor potential A1 (TRPA1) channels, which are involved in nociceptive signaling .

Case Studies in Pharmacology

  • Pain Management : Studies indicate that derivatives of this compound can effectively inhibit TRPA1 channels, offering a pathway for developing new analgesics .
  • Respiratory Treatments : The compound's role in synthesizing drugs for respiratory ailments highlights its significance in addressing chronic conditions like asthma and COPD.

Agrochemical Applications

In the agrochemical sector, trifluoromethylpyridines, including this compound, are utilized for their efficacy in crop protection. The unique properties imparted by the trifluoromethyl group enhance the biological activity of these compounds against pests and diseases.

Agrochemical Impact

  • Pesticides : Trifluoromethylpyridine derivatives are increasingly incorporated into formulations for pest control, with several products already approved for market use.
  • Market Trends : Over twenty new agrochemicals containing the trifluoromethylpyridine moiety have been developed, reflecting a growing trend towards fluorinated compounds in agriculture .

Research continues to explore novel applications of this compound and its derivatives. Potential areas include:

  • Development of New Analgesics : Further studies on TRPA1 inhibition could lead to innovative pain relief medications.
  • Enhanced Agrochemical Formulations : Ongoing research into the efficacy of trifluoromethylpyridines may yield more effective pest control solutions.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Substituent-Based Comparison

The following table summarizes key structural and functional differences between 2-methyl-5-nitro-3-(trifluoromethyl)pyridine and analogous compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₇H₅F₃N₂O₂ 2-CH₃, 5-NO₂, 3-CF₃ Research applications; nitro group enhances reactivity for further functionalization.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine C₆H₄ClF₃N₂ 2-NH₂, 3-Cl, 5-CF₃ Intermediate in pharmaceuticals; amino group enables nucleophilic substitution reactions.
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine C₇H₅BrF₃NO 5-Br, 2-OCH₃, 3-CF₃ Bromine enhances steric bulk; methoxy group improves solubility in polar solvents.
2,3-Dichloro-5-(trifluoromethyl)pyridine C₆H₂Cl₂F₃N 2-Cl, 3-Cl, 5-CF₃ Liquid at room temperature (MP: -2°C); precursor for insecticides (e.g., chlorfluazuron).
3-Chloro-5-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine C₁₂H₆ClF₃N₂O₃ 3-Cl, 5-phenoxy (with NO₂ and CF₃) Phenoxy group introduces aromaticity; used in materials science for ligand design.

Electronic and Reactivity Differences

  • Nitro vs. Amino Groups: The nitro group in the target compound is electron-withdrawing, directing electrophilic substitution to position 4 or 4. In contrast, 2-amino-3-chloro-5-(trifluoromethyl)pyridine (C₆H₄ClF₃N₂) has an electron-donating amino group, which activates the pyridine ring for reactions like amidation or coupling .
  • Trifluoromethyl vs. Halogens: The -CF₃ group increases lipophilicity and metabolic stability compared to halogens (e.g., Cl, Br). For example, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (C₇H₅BrF₃NO) leverages bromine’s polarizability for cross-coupling reactions in agrochemical synthesis .

Biological Activity

2-Methyl-5-nitro-3-(trifluoromethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of trifluoromethyl pyridines, which are known for their diverse biological activities. The presence of the trifluoromethyl group (-CF3) significantly influences the compound's pharmacological properties, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, particularly MAP4K1, which plays a role in immune response regulation. Inhibition of MAP4K1 can lead to enhanced T cell activation, suggesting a possible application in immunotherapy .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives containing trifluoromethyl groups exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound may have applications in treating bacterial infections .

In Vitro Studies

Recent research has focused on the compound's in vitro biological activity:

Study Target IC50 (nM) Comments
Study 1IRAK4212Demonstrated effective inhibition of IRAK4, a key player in inflammatory responses .
Study 2Bacterial StrainsVariesShowed significant antibacterial activity against S. aureus and E. coli with MIC values below 10 μg/mL .

Pharmacokinetics

Pharmacokinetic studies have indicated favorable absorption and distribution characteristics:

  • Oral Bioavailability : The compound demonstrated moderate oral bioavailability, attributed to its lipophilic nature.
  • Metabolic Stability : In rat hepatocyte studies, the compound exhibited significant stability, suggesting a lower likelihood of rapid metabolism compared to non-fluorinated analogs .

Potential Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

  • Cancer Therapy : Due to its ability to modulate immune responses through MAP4K1 inhibition, it may serve as a lead compound for developing novel cancer immunotherapies.
  • Antimicrobial Agents : Its antibacterial properties suggest potential use in treating resistant bacterial infections.

Q & A

Q. What are the common synthetic routes for 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine, and what factors influence yield in multi-step syntheses?

  • Methodological Answer : The synthesis typically involves halogenation, nitration, and fluorination steps. For example, analogous compounds (e.g., 2-chloro-5-(trifluoromethyl)pyridine) are synthesized via N-oxidation of 3-methylpyridine followed by chlorination and fluorination . Key factors affecting yield include:
  • Temperature control : Excessive heat during nitration may lead to byproducts.
  • Catalyst selection : Palladium or platinum catalysts improve fluorination efficiency.
  • Substituent compatibility : The nitro group’s electron-withdrawing nature can hinder subsequent electrophilic substitutions. Optimizing reaction sequences (e.g., introducing nitro groups last) mitigates this .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • <sup>19</sup>F NMR : Identifies trifluoromethyl (-CF3) chemical shifts (typically δ -60 to -70 ppm) and confirms purity .
  • IR Spectroscopy : Detects nitro (-NO2) stretches (~1520 cm<sup>-1</sup> for asymmetric, ~1350 cm<sup>-1</sup> for symmetric) .
  • GC-MS/HPLC : Validates molecular weight (206.12 g/mol) and detects trace impurities .

Q. How does the electronic influence of the trifluoromethyl group affect the pyridine ring’s reactivity in electrophilic substitutions?

  • Methodological Answer : The -CF3 group is strongly electron-withdrawing, directing electrophiles to meta/para positions relative to itself. For example:
  • Nitration : The nitro group (-NO2) is introduced at the 5-position due to -CF3’s meta-directing effect.
  • Substitution reactions : Nucleophiles (e.g., amines) preferentially attack positions activated by adjacent substituents .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the nitro and trifluoromethyl groups in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model charge distribution and frontier molecular orbitals. For example:
  • Nitro group reduction : The LUMO (Lowest Unoccupied Molecular Orbital) of the nitro group indicates susceptibility to nucleophilic attack, guiding catalyst selection (e.g., Pd/C vs. PtO2) .
  • Hammett parameters : Quantify substituent effects; σmeta values for -CF3 (0.43) and -NO2 (1.49) predict reaction rates in polar solvents .

Q. What strategies resolve contradictions in reported reaction conditions for the reduction of nitro groups in similar pyridine derivatives?

  • Methodological Answer : Conflicting data (e.g., H2/Pd/C vs. Zn/HCl) can arise from solvent polarity or steric hindrance. To resolve:
  • Comparative kinetic studies : Measure reduction rates under varying conditions (e.g., ethanol vs. THF).
  • Isotopic labeling : Track nitro group conversion using <sup>15</sup>N-labeled compounds to identify side reactions .

Q. What are the challenges in achieving regioselective functionalization of the pyridine ring when multiple electron-withdrawing groups are present?

  • Methodological Answer : Competing directing effects from -CF3 and -NO2 groups complicate regioselectivity. Solutions include:
  • Protecting groups : Temporarily block -NO2 during -CF3 functionalization.
  • Lewis acid catalysis : Use BF3·Et2O to enhance electrophile activation at specific positions .

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